molecular formula C16H24O5 B13701213 methyl 5',8'a-dimethyl-1'-oxospiro[1,3-dioxolane-2,6'-3,4,4a,5,7,8-hexahydro-2H-naphthalene]-2'-carboxylate

methyl 5',8'a-dimethyl-1'-oxospiro[1,3-dioxolane-2,6'-3,4,4a,5,7,8-hexahydro-2H-naphthalene]-2'-carboxylate

Cat. No.: B13701213
M. Wt: 296.36 g/mol
InChI Key: OGIZQPXUJJVHTC-UHFFFAOYSA-N
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Description

Methyl 5’,8’a-dimethyl-1’-oxospiro[1,3-dioxolane-2,6’-3,4,4a,5,7,8-hexahydro-2H-naphthalene]-2’-carboxylate is a complex organic compound with a unique spiro structure. This compound is characterized by its intricate molecular arrangement, which includes a dioxolane ring fused to a hexahydro-naphthalene system. The presence of multiple functional groups, such as the ester and ketone, makes this compound an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5’,8’a-dimethyl-1’-oxospiro[1,3-dioxolane-2,6’-3,4,4a,5,7,8-hexahydro-2H-naphthalene]-2’-carboxylate typically involves multiple steps. One common approach is the cyclization of a suitable precursor molecule containing the necessary functional groups. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the spiro structure. Additionally, the reaction may be carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the synthesis. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5’,8’a-dimethyl-1’-oxospiro[1,3-dioxolane-2,6’-3,4,4a,5,7,8-hexahydro-2H-naphthalene]-2’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 5’,8’a-dimethyl-1’-oxospiro[1,3-dioxolane-2,6’-3,4,4a,5,7,8-hexahydro-2H-naphthalene]-2’-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 5’,8’a-dimethyl-1’-oxospiro[1,3-dioxolane-2,6’-3,4,4a,5,7,8-hexahydro-2H-naphthalene]-2’-carboxylate exerts its effects involves interactions with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5’,8’a-dimethyl-1’-oxospiro[1,3-dioxolane-2,6’-3,4,4a,5,7,8-hexahydro-2H-naphthalene]-2’-carboxylate is unique due to its spiro structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.

Properties

Molecular Formula

C16H24O5

Molecular Weight

296.36 g/mol

IUPAC Name

methyl 5',8'a-dimethyl-1'-oxospiro[1,3-dioxolane-2,6'-3,4,4a,5,7,8-hexahydro-2H-naphthalene]-2'-carboxylate

InChI

InChI=1S/C16H24O5/c1-10-12-5-4-11(14(18)19-3)13(17)15(12,2)6-7-16(10)20-8-9-21-16/h10-12H,4-9H2,1-3H3

InChI Key

OGIZQPXUJJVHTC-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCC(C(=O)C2(CCC13OCCO3)C)C(=O)OC

Origin of Product

United States

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